molecular formula C11H14O3 B029073 (R)-methyl 2-(benzyloxy)propanoate CAS No. 115458-99-6

(R)-methyl 2-(benzyloxy)propanoate

Cat. No. B029073
M. Wt: 194.23 g/mol
InChI Key: VYUWVGDHZQNXOP-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-methyl 2-(benzyloxy)propanoate and its derivatives has been explored through various methods. For instance, a study detailed the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur isoster of (R)-lactic acid, via a clean SN2 displacement reaction, showcasing a methodology for generating sulfur-containing benzyl esters from commercially available precursors with high enantiomeric excess (Sasaki, Kawamoto, & Tanabe, 2018). Another study provides an efficient stereoselective synthesis route for related compounds, emphasizing the utility of (R)-methyl 2-(benzyloxy)propanoate in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).

Molecular Structure Analysis

The molecular structure of (R)-methyl 2-(benzyloxy)propanoate and its analogs has been extensively studied to understand their reactivity and properties. For example, research into the crystal structure, DFT calculations, and Hirshfeld surface analysis of related compounds helps illuminate the electronic and spatial characteristics that underpin their reactivity and interaction with other molecules (Rubab et al., 2023).

Chemical Reactions and Properties

(R)-Methyl 2-(benzyloxy)propanoate undergoes a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. The protection of alcohols and the conversion into other esters or acids exemplify its reactivity and the possibility of introducing various functional groups into the molecule (Poon, Albiniak, & Dudley, 2007).

Physical Properties Analysis

The physical properties of (R)-methyl 2-(benzyloxy)propanoate, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. These properties are determined by the compound’s molecular structure and are essential for the development of purification and crystallization strategies.

Chemical Properties Analysis

The chemical properties of (R)-methyl 2-(benzyloxy)propanoate, including its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are foundational for its use in organic synthesis. Studies on the synthesis and reactivity of related compounds provide insights into how (R)-methyl 2-(benzyloxy)propanoate and its derivatives can be utilized to construct more complex molecules (Verma, Singla, & Punniyakoti, 2004).

properties

IUPAC Name

methyl (2R)-2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-(benzyloxy)propanoate

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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